molecular formula C20H20BrN3O2 B2711835 4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-59-4

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2711835
CAS RN: 361182-59-4
M. Wt: 414.303
InChI Key: PLILWPSEEIPTFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups including a bromophenyl group, a dimethylphenyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the bromine atom would add to the complexity as bromine is a heavy atom that can participate in various types of bonding and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxamide group could potentially increase its polarity, affecting properties like solubility and melting/boiling points .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been utilized in the synthesis of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, showing significant in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been developed as potent antiprotozoal agents, showing excellent in vivo activity in trypanosomal mouse models (Ismail et al., 2004).

Ring Cleavage Reaction Studies

  • Research into the reactions of 3, 6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1, 3-oxazine-2, 4(3H)-diones with various amines has provided insights into the formation of pyrimidines and other derivatives, contributing to the understanding of ring cleavage reactions (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antifungal Activity

  • The compound has been part of the synthesis process for 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with demonstrated antifungal activity against Candida Albicans, showcasing the potential for developing new antifungal agents (Zamaraeva, Odegova, Fedotov, Tomilov, & Gein, 2015).

Synthesis and Antipathogenic Activity

  • A number of acylthioureas, including derivatives with substituted phenyl groups, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a new compound, further studies could be conducted to fully characterize its physical and chemical properties, and to explore its potential applications .

properties

IUPAC Name

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-11-6-4-9-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-5-8-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILWPSEEIPTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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